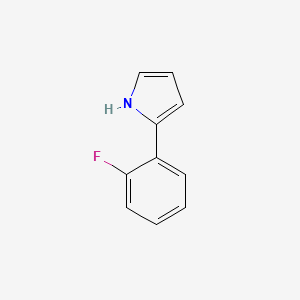

2-(2-fluorophenyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-fluorophenyl)-1H-pyrrole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring. The unique chemical structure of 2-(2-fluorophenyl)-1H-pyrrole has made it an attractive candidate for research in the fields of medicinal chemistry, materials science, and organic synthesis.

Applications De Recherche Scientifique

Electrochromic Properties

2-(2-fluorophenyl)-1H-pyrrole derivatives have shown potential in electrochromic applications. A study by Arslan et al. (2007) explored the electrochromic properties of a soluble conducting polymer derived from a similar compound, 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP). They observed a π to π* transition with a band gap energy of 1.94 eV and constructed an electrochromic device (ECD) that demonstrated color switching capabilities (Arslan et al., 2007).

Synthesis and Reactivity

Faigl et al. (1998) researched the lithiation of 1-(fluorophenyl)pyrroles, a process essential in organic synthesis. They found that lithiation occurred exclusively ortho to the fluorine substituent, demonstrating the special directing effect of the fluorine atom (Faigl et al., 1998).

Molecular Characterization and Non-linear Optics

Murthy et al. (2017) synthesized and characterized a compound related to 2-(2-fluorophenyl)-1H-pyrrole, focusing on its reactivity and potential application in non-linear optics. They employed techniques like X-ray diffraction, NMR, and ESI-MS, along with DFT calculations, to analyze the stability and reactivity of the molecule (Murthy et al., 2017).

Anti-HIV-1 Activity

In the field of medicinal chemistry, Liu et al. (2016) modified pyrrole derivatives, including those related to 2-(2-fluorophenyl)-1H-pyrrole, to create novel compounds with promising anti-HIV-1 activities. They identified compounds with potent activities and excellent therapeutic indexes, suggesting potential as lead compounds for anti-HIV-1 agents (Liu et al., 2016).

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKLKZBDLEYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-1H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2663839.png)

![5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2663840.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)

![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)